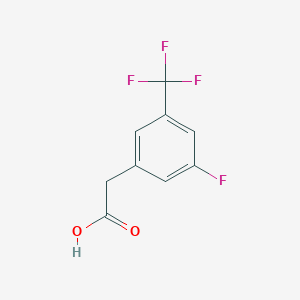

![molecular formula C24H27NO6S2 B136064 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide CAS No. 915754-05-1](/img/structure/B136064.png)

5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide

Übersicht

Beschreibung

Effective Recognition of Amino Groups

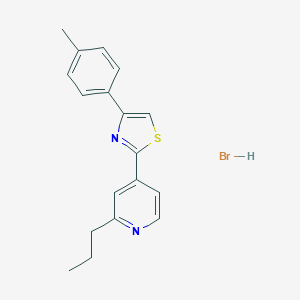

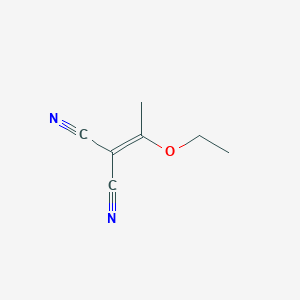

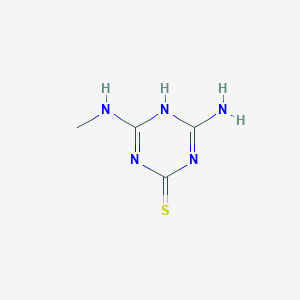

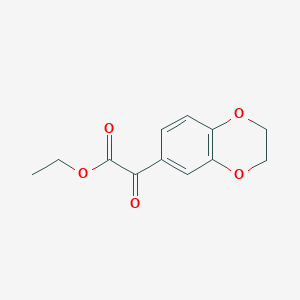

The study presented in the first paper introduces a novel and efficient strategy for synthesizing amino-(N-alkyl)benzenesulfonamides through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is significant as it allows for the differentiation of various amino groups in complex molecules, which is a crucial step in the transition-metal-catalyzed hydrogen autotransfer process. This process is essential for the development of compounds like 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide, as it provides a pathway for modifying the structure and potentially altering the physical and chemical properties of the molecule .

Synthesis of Water-Soluble Derivatives

The second paper discusses the synthesis of derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, which are structurally related to the compound of interest. By introducing ionizable and non-ionizable groups to the benzenesulfonamido portion, the researchers were able to enhance the water solubility of these compounds at physiological pH. This is particularly relevant for the synthesis analysis of 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide, as solubility can be a critical factor in the bioavailability and efficacy of pharmaceutical compounds. The paper also highlights the potential chemotherapeutic applications of these derivatives, which could be an area of interest for further case studies involving the compound .

Biological Screening of Sulfonamide Derivatives

In the third paper, researchers synthesized a series of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and evaluated their biological potential. The synthesis involved the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine, followed by alkylation with electrophiles. The resulting compounds were characterized using spectroscopic methods and tested for their antimicrobial and enzyme inhibition activities. This research is relevant to the chemical reactions analysis of 5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide, as it provides insight into the types of biological activities that sulfonamide derivatives can exhibit. The molecular structure analysis of these compounds could also inform the design of new derivatives with improved properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques: A study details the synthesis of structurally related benzenesulfonyl derivatives, emphasizing the significance of sterically hindered organic molecules in chemical research. These compounds, including similar sulfonyl derivatives, are crucial for understanding molecular and electronic structures through X-ray crystallography and quantum-chemical calculations (Rublova et al., 2017).

Application in Medicinal Chemistry

- Potential Antibacterial Agents: Another study synthesized N-substituted benzenesulfonamides, demonstrating their effectiveness as antibacterial agents. This research highlights the potential of similar benzenesulfonamide derivatives in developing new antibiotics (Rehman et al., 2016).

Chemical Reactions and Transformations

- Chemical Transformation Studies: Research on the reactivity of benzenesulfonyl derivatives provides insights into their potential for various chemical transformations. Such studies are vital for understanding the behavior of similar compounds in synthetic chemistry (Cremlyn & Cronje, 1979).

Potential in Drug Development

- Drug Development Research: A study focusing on the synthesis of methylbenzenesulfonamide compounds for HIV-1 infection prevention indicates the relevance of benzenesulfonamide derivatives in drug development processes (Cheng De-ju, 2015).

Biochemical Applications

- Enzyme Inhibition and Hemolytic Studies: Research on N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives explores their applications in inhibiting α-glucosidase enzymes and assessing hemolytic activities. This shows the potential of similar benzenesulfonamide compounds in biochemical studies (Abbasi et al., 2016).

Insights into Molecular Interactions

- Studying Molecular Interactions: Investigations into the reactions of benzenesulfonyl derivatives with strong bases provide valuable insights into the behavior of similar compounds under various chemical conditions, contributing to our understanding of molecular interactions (Eisch et al., 1996).

Eigenschaften

IUPAC Name |

5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S2/c1-4-19-11-12-21(32(26,27)20-8-6-5-7-9-20)17-24(19)33(28,29)25-15-14-18-10-13-22(30-2)23(16-18)31-3/h5-13,16-17,25H,4,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXOJNAQUMCNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648875 | |

| Record name | 5-(Benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide | |

CAS RN |

915754-05-1 | |

| Record name | 5-(Benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.